molecular formula C8H9ClN2O2 B8061182 Ethyl 3-chloro-5-methylpyrazine-2-carboxylate

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B8061182
M. Wt: 200.62 g/mol
InChI Key: LZCHEXJJOKRTHE-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol. It is a derivative of pyrazine, featuring a chlorine atom and a methyl group on the pyrazine ring, and an ethyl ester group attached to the carboxylate function

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with pyrazine derivatives as the starting materials.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving chlorination and esterification processes. The chlorination step introduces the chlorine atom at the 3-position of the pyrazine ring, while the esterification step attaches the ethyl ester group to the carboxylate function.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis processes, often carried out in specialized chemical reactors under controlled conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different chemical and physical properties.

  • Substitution Products: Substituted derivatives where the chlorine atom or the ethyl ester group is replaced by other functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate its effects on various biological systems.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-methylpyrazine-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Ethyl 3-chloro-5-methylpyrazine-2-carboxylate is similar to other pyrazine derivatives, such as:

  • Ethyl 3-bromo-5-methylpyrazine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.

  • Ethyl 3-chloro-5-ethylpyrazine-2-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

  • Ethyl 3-chloro-5-methylpyridine-2-carboxylate: Similar structure but with a pyridine ring instead of a pyrazine ring.

These compounds share structural similarities but differ in their functional groups, leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl 3-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-7(9)11-5(2)4-10-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCHEXJJOKRTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(N=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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